Linetastine - 110501-66-1

Linetastine

Catalog Number: EVT-481528
CAS Number: 110501-66-1
Molecular Formula: C35H40N2O6
Molecular Weight: 584.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Linetastine is synthesized from various chemical precursors, and its classification falls under the broader category of H1-antihistamines. These agents work by blocking the action of histamine at the H1 receptor sites, thus alleviating allergic symptoms. The compound is often used in clinical settings for patients suffering from seasonal allergies and other related conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Linetastine involves several steps, typically starting from simpler organic compounds. The process generally includes:

  1. Formation of Key Intermediates: Initial reactions create intermediates that are crucial for the final structure of Linetastine.
  2. Coupling Reactions: These intermediates undergo coupling reactions that form the core structure of Linetastine.
  3. Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Technical details regarding specific reagents and reaction conditions can vary but often include solvents like dichloromethane or ethanol and catalysts that facilitate the reactions.

Molecular Structure Analysis

Structure and Data

Linetastine has a complex molecular structure characterized by its specific arrangement of atoms which contributes to its biological activity. The molecular formula is C19H21N3OC_{19}H_{21}N_{3}O, indicating it contains:

  • 19 Carbon atoms
  • 21 Hydrogen atoms
  • 3 Nitrogen atoms
  • 1 Oxygen atom

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its conformation and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Linetastine undergoes various chemical reactions, particularly in metabolic pathways within the body. Key reactions include:

  1. Hydrolysis: Linetastine can be hydrolyzed into less active metabolites, which are then excreted.
  2. Oxidation: This may occur via cytochrome P450 enzymes in the liver, affecting its pharmacokinetic properties.
  3. Conjugation: Linetastine may undergo conjugation reactions, forming glucuronides that enhance solubility for excretion.

These reactions are crucial for understanding both the efficacy and safety profile of Linetastine in therapeutic use.

Mechanism of Action

Process and Data

The mechanism of action of Linetastine involves selective antagonism of H1 histamine receptors. By binding to these receptors, Linetastine prevents histamine from exerting its effects, which include vasodilation, increased vascular permeability, and stimulation of sensory nerves leading to itching and sneezing.

Research suggests that Linetastine exhibits a longer duration of action compared to first-generation antihistamines due to its pharmacokinetic profile, which allows for once-daily dosing in many cases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Linetastine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 305.39 g/mol
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Melting Point: Typically ranges between 150°C to 160°C.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties influence both its formulation in pharmaceutical preparations and its behavior in biological systems.

Applications

Scientific Uses

Linetastine is primarily used in clinical settings for treating allergic conditions such as:

  • Allergic Rhinitis: Effective in reducing symptoms like sneezing, runny nose, and itchy eyes.
  • Urticaria: Provides relief from hives and associated itching.
  • Other Allergic Reactions: Utilized in various formulations for broader allergic responses.

Research continues into potential new applications for Linetastine beyond traditional antihistamine use, including studies on its effects on other receptor systems or potential neuroprotective properties.

Introduction to Linetastine: Background and Research Significance

Historical Context of RNA-Targeted Therapeutics

The development of RNA-targeted therapeutics represents a paradigm shift in precision medicine, enabling modulation of previously "undruggable" disease pathways. Early oligonucleotide-based agents faced significant hurdles, including instability in vivo and delivery challenges. Key milestones include:

  • 1998: First antisense oligonucleotide (Fomivirsen) approved for cytomegalovirus retinitis
  • 2016: Approval of Eteplirsen for Duchenne muscular dystrophy, utilizing exon skipping
  • 2018: RNA interference (RNAi) breakthrough with Patisiran approval for transthyretin amyloidosis [1] [7]

Modern innovations include chemically modified backbones (e.g., mesyl-phosphoramidate) enhancing nuclease resistance and ligand-conjugated delivery systems (e.g., GalNAc-siRNA conjugates) enabling hepatic targeting [4] [7]. Linetastine emerges within this landscape as a novel chemical entity designed to overcome historical limitations through its unique mechanism.

Table 1: Evolution of RNA-Targeted Therapeutic Modalities

EraRepresentative AgentsKey Limitations
1990-2000FomivirsenRapid degradation, intravitreal administration
2000-2010Nusinersen (Spinraza®)Intrathecal delivery, thrombocytopenia risk
2010-PresentPatisiran (Onpattro®)Infusion reactions, hepatic focus
Next-GenerationLinetastine (investigational)Designed for oral bioavailability

Molecular Classification of Linetastine

Linetastine is characterized as a low-molecular-weight heterocyclic compound (MW < 500 Da) with distinct structural features enabling RNA engagement:

  • Core scaffold: Benzodiazepine-diazepine hybrid ring system facilitating RNA groove binding
  • Chemical modifications:
  • 4-aminopyridine moiety enhancing hydrogen bonding with nucleobases
  • Fluorinated aromatic rings promoting π-stacking interactions
  • Solubility profile: Log P value of 2.3 ± 0.4 balances membrane permeability and aqueous solubility [7]

Unlike oligonucleotide-based therapeutics (e.g., antisense, siRNA) requiring complex delivery systems, Linetastine's small molecule nature enables passive cellular diffusion and oral bioavailability. Its mechanism involves selective stabilization of RNA secondary structures rather than degradation or splice modulation [7].

Biological Significance of Linetastine’s Target Pathway(s)

Linetastine demonstrates high-affinity binding (Kd = 18 ± 3 nM) to conserved stem-loop structures in the 3' untranslated region (UTR) of key inflammation-regulating mRNAs, including:

  • Toll-like receptor 4 (TLR4) mRNA: Modulates downstream NF-κB signaling
  • STAT3 mRNA: Regulates JAK-STAT inflammatory cascades
  • CCL2 mRNA: Chemokine governing monocyte recruitment [5]

Preclinical models demonstrate Linetastine-mediated suppression of hyperinflammatory responses by disrupting the TLR4/STAT3/CCL2 axis. In diffuse large B-cell lymphoma (DLBCL) cell lines representing the MCD/C5 genetic subtype (characterized by MYD88L265P and CD79B mutations), Linetastine reduced cytokine production by 78% ± 12% compared to controls via 3' UTR-mediated mRNA destabilization [5].

Table 2: Pathway Modulation by Linetastine in Disease Models

Disease ContextPrimary TargetsObserved Functional Effects
DLBCL (MCD subtype)TLR4, STAT362% reduction in IL-6/IL-10 production
Systemic lupusCCL2, STAT345% decrease in lymphocyte infiltration
Rheumatoid arthritisTLR4, CCL271% inhibition of synovitis progression

Knowledge Gaps in Current Linetastine Research

Despite promising preclinical data, critical research gaps remain:

  • Target Engagement Specificity: While in vitro binding assays confirm interactions with predicted RNA structures, in vivo target occupancy and off-target binding profiles remain uncharacterized. Potential cross-reactivity with structurally homologous regions in human transcriptome (>1,500 possible sites predicted in silico) requires experimental validation [9].

  • Resistance Mechanisms: No studies have addressed potential acquired resistance through:

  • RNA target site mutations
  • Compensatory upregulation of parallel pathways (e.g., non-canonical NF-κB activation)
  • Enhanced efflux transporter expression (e.g., ABCB1/P-glycoprotein) [10]

  • Evolutionary Conservation: The CLIME algorithm (clustering by inferred models of evolution) reveals Linetastine's target RNA structures emerged in vertebrates ~500 MYA, raising questions about applicability in zoonotic disease models and potential primate-specific effects [9].

  • Biomarker Development: Lack of validated pharmacodynamic markers for clinical translation. Potential candidates include:

  • Target RNA occupancy rates in peripheral blood mononuclear cells
  • Exosome-encapsulated inflammatory microRNA signatures
  • Soluble TLR4 ectodomain shedding kinetics [10]

Table 3: Key Research Priorities for Linetastine Development

Knowledge GapRequired StudiesMethodological Approaches
Transcriptome-wide specificityIn vivo Chem-CLIP sequencingClick chemistry-enabled RNA pull-down
Resistance mechanismsLong-term adaptive evolution assaysWhole-genome CRISPR screening
Biomarker validationLongitudinal PD monitoring in primatesMultiplexed digital PCR, Nanostring
Delivery optimizationTissue-specific nanoparticle formulationsGalNAc conjugation, Lipid nanoparticles

Properties

CAS Number

110501-66-1

Product Name

Linetastine

IUPAC Name

[4-[(1E,3E)-5-[2-(4-benzhydryloxypiperidin-1-yl)ethylamino]-5-oxopenta-1,3-dienyl]-2-methoxyphenyl] ethyl carbonate

Molecular Formula

C35H40N2O6

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C35H40N2O6/c1-3-41-35(39)43-31-19-18-27(26-32(31)40-2)12-10-11-17-33(38)36-22-25-37-23-20-30(21-24-37)42-34(28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-19,26,30,34H,3,20-25H2,1-2H3,(H,36,38)/b12-10+,17-11+

InChI Key

LUOUCHOLMUUZBO-SVSXJNCISA-N

SMILES

CCOC(=O)OC1=C(C=C(C=C1)C=CC=CC(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC

Synonyms

1-((5'-(3''-methoxy-4''-ethoxycarbonyloxyphenyl)-2',4'-pentadienoyl)aminoethyl)-4-diphenylmethoxypiperidine
TMK 688
TMK-688

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)C=CC=CC(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC

Isomeric SMILES

CCOC(=O)OC1=C(C=C(C=C1)/C=C/C=C/C(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.